L-Valyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-valyl-L-valine
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Overview
Description
L-Valyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-valyl-L-valine is a peptide compound composed of a sequence of amino acids. This compound is part of a larger class of peptides that have significant biological activity and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to ensure precision and efficiency. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to maintain the integrity and activity of the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-valyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tryptophan.
Reduction: This can be used to reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions are typically modified peptides with altered biological activity or stability.
Scientific Research Applications
L-Valyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-valyl-L-valine has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic uses, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Valyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-valyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
- L-Tryptophyl-L-leucyl-L-valyl-L-tryptophyl-L-isoleucyl-L-alanine
- Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
Uniqueness
L-Valyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-valyl-L-valine is unique due to its specific sequence of amino acids, which confers distinct biological activity and potential therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
409095-74-5 |
---|---|
Molecular Formula |
C56H96N12O10 |
Molecular Weight |
1097.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C56H96N12O10/c1-30(2)25-41(50(71)62-40(22-16-18-24-58)49(70)67-46(34(9)10)55(76)68-47(35(11)12)56(77)78)64-51(72)42(26-31(3)4)63-48(69)39(21-15-17-23-57)61-53(74)44(28-36-29-60-38-20-14-13-19-37(36)38)65-52(73)43(27-32(5)6)66-54(75)45(59)33(7)8/h13-14,19-20,29-35,39-47,60H,15-18,21-28,57-59H2,1-12H3,(H,61,74)(H,62,71)(H,63,69)(H,64,72)(H,65,73)(H,66,75)(H,67,70)(H,68,76)(H,77,78)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI Key |
YCTQQTZRZNJKKH-CSYZDTNESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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